3-(3,3-Difluorocyclobutyl)azetidine

Description

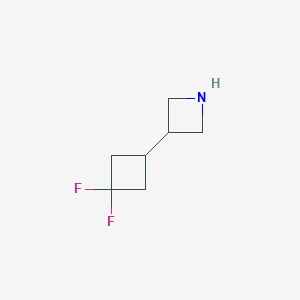

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11F2N |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-(3,3-difluorocyclobutyl)azetidine |

InChI |

InChI=1S/C7H11F2N/c8-7(9)1-5(2-7)6-3-10-4-6/h5-6,10H,1-4H2 |

InChI Key |

UWJBVFAAHIHPDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)C2CNC2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 3,3 Difluorocyclobutyl Azetidine and Analogs

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.2 to 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain is a primary driver of their chemical reactivity, positioning them between the more strained and reactive aziridines (approx. 27.7 kcal/mol) and the less strained, more stable pyrrolidines (approx. 5.4 kcal/mol). rsc.org The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, a characteristic that is less prevalent in larger, unstrained heterocyclic systems. rsc.orgnih.govrsc.org

The strain energy within the azetidine ring arises from bond angle distortion and torsional strain. youtube.com This stored energy can be released through reactions that involve the cleavage of the C-N or C-C bonds of the ring. Consequently, azetidines can undergo a variety of transformations that are not typically observed in their five- and six-membered counterparts. nih.govnih.govacs.org For instance, the ring strain facilitates reactions with nucleophiles and electrophiles that lead to the opening of the four-membered ring. nih.govbhu.ac.in

While the ring strain makes azetidines reactive, they are generally more stable and easier to handle than the highly reactive aziridines. rsc.orgrsc.org This balance of stability and reactivity makes azetidines valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net The reactivity can be modulated by the substituents on the nitrogen atom and the carbon atoms of the ring. Electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack, while certain substituents on the carbon atoms can influence the regioselectivity of ring-opening reactions. nih.govacs.org

The stability of the azetidine ring can be compromised under certain conditions, leading to decomposition. For example, some N-substituted azetidines have been observed to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov In these cases, a pendant functional group can act as an internal nucleophile, attacking the strained ring and leading to its cleavage. nih.gov This highlights the delicate balance between the inherent stability and the strain-driven reactivity of the azetidine core.

The following table provides a comparison of the ring strain energies for several small-ring heterocycles:

| Heterocycle | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 27.7 rsc.org |

| Cyclopropane | 27.6 researchgate.net |

| Cyclobutane (B1203170) | 26.4 researchgate.net |

| Azetidine | 25.2 - 25.4 rsc.orgresearchgate.net |

| Pyrrolidine (B122466) | 5.8 researchgate.net |

| Piperidine (B6355638) | 0 researchgate.net |

Nucleophilic Reactivity of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. nih.gov However, the nucleophilicity and basicity of the azetidine nitrogen are influenced by the unique geometry and electronic structure imposed by the four-membered ring. The hybridization of the nitrogen atom in azetidine is considered to be between sp² and sp³, which affects the availability of the lone pair for reactions.

The pKa of protonated azetidine is approximately 8.0, which is considerably lower than that of less strained cyclic amines like pyrrolidine and piperidine. almerja.com This reduced basicity is attributed to the increased s-character of the nitrogen's lone pair orbital due to the constrained ring structure. Tying back the alkyl groups in a small ring, as in aziridine and azetidine, does not lead to the expected increase in nucleophilicity seen in larger, unstrained rings. almerja.com

Despite the somewhat diminished basicity compared to larger cyclic amines, the azetidine nitrogen readily participates in nucleophilic reactions. It can be alkylated, acylated, and can participate in various coupling reactions. The nucleophilic character of the nitrogen is crucial for many of the synthetic applications of azetidines, allowing for the introduction of a wide range of substituents at the N-1 position.

The nucleophilicity of the azetidine nitrogen can be modulated by the substituents on the ring. Electron-donating groups can enhance the nucleophilicity, while electron-withdrawing groups will decrease it. In the context of 3-(3,3-Difluorocyclobutyl)azetidine, the electron-withdrawing nature of the difluorocyclobutyl group is expected to have an impact on the electronic properties and, consequently, the nucleophilic reactivity of the azetidine nitrogen.

Stereochemical Control and Dynamic Phenomena in Azetidine Reactions

Configurational Lability and Inversion Processes of Lithiated Azetidines

The stereochemistry of reactions involving azetidines is a critical aspect, particularly when chiral centers are present on the ring. The configurational stability of intermediates, such as lithiated azetidines, plays a crucial role in determining the stereochemical outcome of subsequent reactions.

Research on α-lithiated N-Boc-azetidines has shown that their configurational stability is temperature-dependent. At low temperatures (e.g., -78 °C), these species can exhibit high configurational stability, allowing for stereospecific reactions. However, as the temperature increases, the rate of inversion at the carbanionic center can increase, leading to racemization or epimerization. This behavior is influenced by the nature of the solvent and the presence of coordinating agents.

The dynamic behavior of these organometallic intermediates is a key consideration in designing stereoselective syntheses of substituted azetidines. Understanding the factors that govern the rate of inversion is essential for controlling the stereochemistry of the final products.

Complexation Effects in Organometallic Reactions

In reactions involving organometallic reagents, the azetidine nitrogen can act as a coordinating atom, influencing the reactivity and selectivity of the transformation. This complexation can direct the organometallic reagent to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

For instance, in the addition of organolithium reagents to N-alkyl-oxazolinylazetidines, the oxazoline (B21484) group can act as a directing group, leading to highly stereoselective additions. rsc.org The formation of a chelate between the lithium cation, the azetidine nitrogen, and the oxazoline nitrogen can lock the conformation of the substrate, leading to a facial bias in the subsequent nucleophilic attack.

These complexation effects are powerful tools for achieving high levels of stereocontrol in the functionalization of azetidines. The ability of the azetidine nitrogen to participate in such coordination complexes is a significant feature of its reactivity profile.

Regioselectivity in Ring-Opening and Functionalization Reactions

The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is a key consideration in their synthetic applications. The cleavage of the C-N bonds is often influenced by the electronic nature of the substituents on the azetidine ring.

In many cases, the ring-opening of azetidines and azetidinium ions occurs at the C-N bond adjacent to a substituent that can stabilize a developing positive charge or a radical intermediate. magtech.com.cn For example, azetidines bearing a 2-aryl or other unsaturated group tend to undergo cleavage of the C2-N bond due to the conjugative stabilization provided by the substituent. magtech.com.cn

The regioselectivity can also be controlled by the choice of reagent and reaction conditions. For instance, in strain-release-driven reactions of azabicyclo[1.1.0]butanes, the initial lithiation and subsequent reactions with electrophiles can be directed to specific positions, leading to the formation of highly functionalized azetidines with excellent regiocontrol. nih.gov

Impact of Fluorination on Reactivity and Electronic Properties

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. In the case of this compound, the presence of the difluorocyclobutyl moiety is expected to significantly influence the reactivity and electronic properties of the azetidine ring.

Fluorine is the most electronegative element, and the C-F bond is highly polarized. The two fluorine atoms on the cyclobutane ring will exert a strong electron-withdrawing inductive effect. This effect will be transmitted through the cyclobutyl ring to the azetidine nitrogen, thereby reducing its basicity and nucleophilicity compared to an unsubstituted 3-cyclobutylazetidine.

Computational studies on related fluorinated systems could provide further insights into the specific electronic and conformational effects of the difluorocyclobutyl group on the azetidine ring.

Electrophilic and Nucleophilic Interaction Sites

The reactivity of this compound is dictated by the interplay between the strained azetidine ring and the electronically demanding 3,3-difluorocyclobutyl substituent. The molecule possesses distinct sites susceptible to either nucleophilic or electrophilic attack.

The primary nucleophilic site within this compound is the nitrogen atom of the azetidine ring. This is due to the lone pair of electrons on the nitrogen, which can readily participate in reactions with electrophiles, such as protonation, alkylation, or acylation. However, the nucleophilicity of this nitrogen is significantly modulated by the electronic effects of the geminal difluoride substituents on the adjacent cyclobutyl ring.

Electrophilic sites on the molecule are also present. The carbon atoms adjacent to the nitrogen in the azetidine ring (C2 and C4) are susceptible to nucleophilic attack, particularly if the azetidine ring is activated by quaternization of the nitrogen atom. Furthermore, the carbon atom of the cyclobutyl ring bonded to the two fluorine atoms is rendered highly electrophilic due to the strong electron-withdrawing nature of the fluorine atoms.

A summary of the potential interaction sites is presented in the table below.

| Interaction Site | Type of Interaction | Anticipated Reactivity |

| Azetidine Nitrogen | Nucleophilic | Acts as a base or nucleophile, though its reactivity is diminished by the electron-withdrawing substituent. |

| Azetidine Ring Carbons (C2, C4) | Electrophilic | Susceptible to ring-opening reactions by nucleophiles, especially upon N-activation. |

| Difluorinated Cyclobutyl Carbon | Electrophilic | Potential site for nucleophilic attack under specific conditions due to the strong inductive effect of the two fluorine atoms. |

Electronic Effects of Geminal Fluorine Substituents

The presence of two fluorine atoms on the same carbon of the cyclobutyl ring has a profound impact on the electronic properties of the entire this compound molecule. These effects are primarily a consequence of the high electronegativity of fluorine.

The most significant influence is a strong negative inductive effect (-I). Fluorine is the most electronegative element, and as a result, the geminal difluoro group acts as a powerful electron-withdrawing moiety. nih.gov This effect propagates through the sigma bonds of the cyclobutyl ring to the azetidine ring, leading to a decrease in electron density at the nitrogen atom. nih.gov This reduction in electron density lowers the basicity and nucleophilicity of the azetidine nitrogen compared to analogous non-fluorinated compounds.

Furthermore, the introduction of fluorine atoms leads to a stabilization of the molecule's frontier molecular orbitals. nih.gov Specifically, both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are lowered in energy. nih.gov A lower HOMO energy makes the molecule more resistant to oxidation, while the stabilization of the LUMO can enhance its ability to accept electrons. nih.gov The electrostatic potential of the molecule is also significantly altered, with a notable polarization of electron density towards the fluorine atoms. nih.gov

The electronic properties of fluorine that drive these effects are summarized below.

| Property | Value/Description | Consequence for this compound |

| Pauling Electronegativity | 3.98 nih.gov | Strong electron withdrawal from the carbon skeleton. |

| Inductive Effect (σI) | Strong negative (-I) nih.gov | Reduced electron density on the azetidine ring and nitrogen atom, leading to lower basicity and nucleophilicity. |

| Mesomeric Effect (σR) | Positive (+R) nih.gov | This effect is generally weaker than the inductive effect and less relevant in this saturated ring system. |

| Molecular Orbital Perturbation | Stabilization of HOMO and LUMO nih.gov | Increased stability towards oxidation and potential alteration of its acceptor capabilities. nih.gov |

In studies of related strained heterocyclic systems, it has been observed that radicals situated on such rings are generally less stable and exhibit greater π-delocalization. chemrxiv.org While direct experimental data for this compound is limited, the combination of ring strain from the azetidine and the potent electronic withdrawal by the difluorocyclobutyl group suggests a complex and unique reactivity profile.

Computational Chemistry and Theoretical Studies

Application of Computational Models in Synthetic Route Prediction

Modern drug discovery and chemical synthesis rely heavily on computational models to streamline the process of designing and executing synthetic routes. These tools help chemists navigate the vast landscape of possible chemical reactions to find the most efficient pathways to a target molecule.

A significant challenge in synthesis is predicting whether a chosen set of reactants will lead to the desired product. Machine learning models, trained on extensive datasets of reaction outcomes, are emerging as powerful tools for this purpose. nih.gov For a target like 3-(3,3-difluorocyclobutyl)azetidine, a retrosynthetic analysis would first break down the molecule into simpler precursors. arxiv.orgarxiv.org For instance, a potential final step could be the coupling of an azetidine (B1206935) precursor with a difluorocyclobutane-containing fragment.

Computational models can then assess the compatibility of these fragments under various reaction conditions. By analyzing thousands of similar, documented reactions, these models can predict the likelihood of success, potential side products, and optimal conditions, thereby saving significant time and resources that would otherwise be spent on trial-and-error experimentation in the lab. nih.gov This data-driven approach is particularly valuable for complex, multi-component reactions where intuition alone may not suffice. nih.gov

Cycloaddition reactions are powerful methods for constructing cyclic systems, including the four-membered rings found in this compound. The feasibility and selectivity of these reactions can be rationalized and predicted using Frontier Molecular Orbital (FMO) theory. nih.govnih.gov FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The energy gap between the interacting HOMO and LUMO is a key determinant of reactivity; a smaller gap generally corresponds to a lower activation barrier and a faster reaction. nih.govresearchgate.net For a potential [2+2] cycloaddition step in the synthesis of the cyclobutane (B1203170) or azetidine ring, quantum chemical calculations would be employed to determine the HOMO and LUMO energies of the reacting partners.

This analysis not only predicts reactivity but also explains regioselectivity and stereoselectivity. The relative sizes of the orbital coefficients on the interacting atoms determine the orientation of the reactants as they approach each other in the transition state. researchgate.net While FMO theory provides a powerful qualitative model, it is often used in conjunction with more detailed energy decomposition analyses that also account for steric (Pauli repulsion) and electrostatic effects to gain a complete picture of reactivity. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Hypothetical Cycloaddition This table demonstrates the type of data generated in FMO analysis to predict reaction feasibility. The energy gap (ΔE) is the difference between the LUMO of one component and the HOMO of the other. A smaller ΔE suggests a more favorable interaction.

| Reactant | Orbital | Energy (eV) | Reactant | Orbital | Energy (eV) | Interaction Type | Energy Gap (ΔE) |

| Alkene | HOMO | -9.5 | Azide | LUMO | -1.2 | LUMO(Azide)-HOMO(Alkene) | 8.3 |

| Alkene | LUMO | +0.5 | Azide | HOMO | -10.8 | LUMO(Alkene)-HOMO(Azide) | 11.3 |

Note: Data is hypothetical and illustrative of the FMO concept as described in sources researchgate.netresearchgate.net.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it an ideal tool for studying complex molecules like this compound.

The four-membered rings of this compound are not planar. They exist in puckered conformations to relieve ring strain. Furthermore, the nitrogen atom in the azetidine ring can undergo inversion. These conformational dynamics can be critical for a molecule's biological activity, as they determine the three-dimensional shape it presents to a binding pocket.

DFT calculations can map the potential energy surface of the molecule by systematically changing key dihedral angles. nih.gov This allows for the identification of stable low-energy conformers and the calculation of the energy barriers between them. For instance, calculations could determine the energy required for the cyclobutane ring to pucker or for the azetidine nitrogen to invert. Understanding these barriers provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. preprints.org

The synthesis of substituted azetidines can often be achieved via intramolecular cyclization reactions. A notable example is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.orgnih.gov In such reactions, the amine can attack one of two different carbon atoms of the epoxide, leading to different ring sizes (e.g., a four-membered azetidine or a five-membered pyrrolidine). The outcome of this competition is known as regioselectivity.

DFT calculations have been instrumental in elucidating the origins of regioselectivity in these cyclizations. researchgate.net Studies on the La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines showed that the reaction selectively produces azetidines. nih.govfrontiersin.org Computational models of the transition states for both possible cyclization pathways (azetidine vs. pyrrolidine (B122466) formation) revealed that the coordination of the lanthanum catalyst to the substrate plays a crucial role in favoring the transition state that leads to the azetidine product. nih.gov This type of computational insight is vital for rationally designing synthetic routes that selectively yield the desired azetidine core of molecules like this compound. elsevierpure.com

Table 2: Factors Influencing Regioselectivity in Azetidine Synthesis

| Factor | Influence on Selectivity | Computational Insight | Source |

| Substrate Geometry | cis-Epoxy amines favor azetidine formation. | DFT calculations show a lower energy transition state for azetidine formation from the cis-isomer. | nih.gov, frontiersin.org |

| Lewis Acid Catalyst | La(OTf)₃ promotes C3-attack to form azetidines. | Models suggest the catalyst coordinates to the substrate in a way that sterically and electronically favors the desired pathway. | nih.gov, researchgate.net |

| Reaction Conditions | Solvent and temperature can influence reaction rates. | Calculations can be performed with solvent models (e.g., PCM) to predict outcomes in different environments. | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using color to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. uni-muenchen.deresearchgate.net

For this compound, an MEP surface analysis would provide immediate insights into its intermolecular interaction capabilities.

Negative Potential: Regions of high electron density (red) would be expected around the two highly electronegative fluorine atoms on the cyclobutane ring and, to a lesser extent, the lone pair of the nitrogen atom in the azetidine ring. These sites represent potential hydrogen bond acceptors.

Positive Potential: A region of strong positive potential (blue) would be localized on the hydrogen atom attached to the azetidine nitrogen (the N-H group). This site is a primary hydrogen bond donor and a site for potential deprotonation.

The MEP surface provides a visual guide to how the molecule will interact with other molecules, such as water, or a biological target like a protein receptor, correlating with properties like polarity and chemical reactivity. researchgate.net

Prediction of Nucleophilic and Electrophilic Attack Sites

The reactivity of a molecule is fundamentally governed by its electron distribution. Computational methods can predict the most probable sites for nucleophilic and electrophilic attacks, offering a roadmap for its chemical behavior. For this compound, the azetidine ring, a four-membered heterocycle, possesses significant ring strain, which influences its reactivity. rsc.orgresearchwithrutgers.comresearchgate.net Theoretical studies on similar azetidine derivatives often highlight the nitrogen atom's lone pair as a primary site for electrophilic attack. nih.govcsic.es Conversely, the carbon atoms adjacent to the nitrogen are susceptible to nucleophilic attack, a reactivity pattern that can be enhanced by the strain in the four-membered ring. frontiersin.orgacs.org

The presence of the difluorocyclobutyl group introduces strong electronegative fluorine atoms. A computational study on fluorinated azetidine derivatives has shown that fluorine substitution can significantly influence the molecule's conformation and electronic properties. beilstein-journals.org In this compound, the fluorine atoms withdraw electron density, creating localized regions of positive electrostatic potential on the cyclobutane ring, particularly on the carbon atom bonded to the two fluorine atoms. This would make this site susceptible to nucleophilic attack.

Molecular electrostatic potential (MEP) maps are a powerful tool for visualizing reactive sites. For a molecule like this compound, the MEP would likely show a negative potential (red region) around the nitrogen atom, indicating its nucleophilic character. Positive potentials (blue regions) would be expected around the hydrogen atoms of the azetidine ring and, most prominently, on the carbon of the CF2 group, marking them as potential sites for electrophilic and nucleophilic attack, respectively. chemicalpapers.com

| Site | Type of Attack | Reasoning |

|---|---|---|

| Azetidine Nitrogen | Electrophilic | Presence of a lone pair of electrons. |

| Azetidine Carbons (adjacent to N) | Nucleophilic | Polarity of the C-N bond and ring strain. |

| Difluorocyclobutyl Carbon (C-F2) | Nucleophilic | Strong electron-withdrawing effect of two fluorine atoms. |

Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis for Stability and Bonding

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.denumberanalytics.com This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and hyperconjugative effects. nih.govaiu.edu

For this compound, NBO analysis would reveal the nature of the C-N, C-C, C-H, and C-F bonds. The analysis would likely show significant polarization of the C-F and C-N bonds towards the more electronegative fluorine and nitrogen atoms, respectively. A key aspect of NBO analysis is the examination of delocalization interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For instance, the interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbitals (acceptors) of adjacent C-C or C-H bonds would contribute to the stability of the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | σ(C-C)azetidine | ~ 3-5 | Hyperconjugation |

| σ(C-H) | σ(C-N) | ~ 1-2 | Hyperconjugation |

| LP(F) | σ*(C-C)cyclobutane | ~ 0.5-1.5 | Hyperconjugation |

Note: The values presented are illustrative and based on typical values for similar fluorinated heterocyclic compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.orgrsc.orgmdpi.com The surface is generated by partitioning the crystal electron density into molecular fragments. rsc.orgresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. researchgate.netnih.govnih.gov

For this compound, a Hirshfeld surface analysis would likely reveal the importance of H···H, H···F, and N···H contacts in the crystal packing. The red spots on the d_norm surface would highlight the shortest intermolecular contacts, corresponding to the strongest interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For this molecule, a significant percentage of the surface would be associated with H···H interactions, which are common in organic molecules. The presence of the nitrogen and fluorine atoms would lead to distinct features in the fingerprint plot corresponding to N···H and F···H contacts, which are crucial for the stability of the crystal lattice.

Computational Exploration of Electronic Properties for Material Science Applications

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing a molecule's kinetic stability and its potential use in electronic materials. chemicalpapers.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the azetidine ring, particularly on the nitrogen atom, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the difluorocyclobutyl moiety, influenced by the electron-withdrawing fluorine atoms.

| Parameter | Estimated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.0 to -6.0 | Represents the electron-donating ability. |

| ELUMO | -1.0 to 0.0 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.0 to 7.0 | Indicates high kinetic stability and low reactivity. |

Note: These values are estimations based on general trends for similar molecules and should be confirmed by specific calculations.

Role of 3 3,3 Difluorocyclobutyl Azetidine As an Advanced Chemical Building Block

Design Principles for Incorporating Highly Strained Ring Systems

The use of strained ring systems, such as cyclobutanes and azetidines, is a deliberate strategy in advanced molecular design. researchgate.netfrontiersin.org These rings impose rigid conformational constraints on the molecule, which can be highly advantageous. The inherent strain in these small rings influences their reactivity and chemical behavior, providing unique synthetic opportunities. nih.gov In drug discovery, for instance, locking a flexible molecule into a specific bioactive conformation can significantly enhance its potency and selectivity for a biological target.

Modern drug discovery has seen a definitive shift away from flat, two-dimensional molecules towards those with greater three-dimensional (3D) character. Molecules with higher sp³ carbon fraction and greater structural complexity often exhibit improved physicochemical properties and can interact with more challenging biological targets, such as protein-protein interfaces. nih.gov

The 3-(3,3-Difluorocyclobutyl)azetidine scaffold is an exemplary tool for increasing molecular three-dimensionality.

Azetidine (B1206935) Ring: This four-membered nitrogen-containing heterocycle acts as a rigid, non-aromatic linker. semanticscholar.org Its puckered nature introduces a well-defined exit vector for substituents, moving them out of a single plane.

Combined Effect: The fusion of these two rings creates a spirocyclic-like junction point that projects substituents into distinct regions of 3D space, a critical strategy for exploring the often-complex topographies of biological binding sites. This defined geometry is a significant departure from the conformational ambiguity of more traditional, linear linkers.

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another with similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic profile. spirochem.comnih.gov The this compound moiety offers several bioisosteric replacement opportunities.

Fluorinated Cyclobutane (B1203170) as a tert-Butyl or Isopropyl Mimic: The gem-difluorocyclobutyl group is often used as a bioisostere for sterically demanding groups like tert-butyl or isopropyl. While it provides similar bulk, the introduction of fluorine atoms can have profound effects on the molecule's properties. The highly polar C-F bonds can alter local electronics, improve metabolic stability by blocking sites of oxidation, and modulate properties like lipophilicity (logP) and pKa. bohrium.com

Azetidine as a Pyrrolidine (B122466) or Piperidine (B6355638) Analogue: The azetidine ring can serve as a smaller, more constrained alternative to larger saturated heterocycles like pyrrolidine or piperidine. semanticscholar.org This reduction in size and flexibility can lead to improved target selectivity and reduced off-target effects. The basic nitrogen atom of the azetidine can also participate in crucial hydrogen bonding interactions with biological targets. frontiersin.org

The table below illustrates the conceptual bioisosteric exchanges involving the constituent rings of this compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| tert-Butyl | gem-Difluorocyclobutyl | Introduce metabolic stability, modulate electronics, maintain steric bulk. |

| Isopropyl | gem-Difluorocyclobutyl | Increase 3D character, enhance metabolic stability. |

| Pyrrolidine | Azetidine | Reduce size, increase rigidity, fine-tune basicity, improve selectivity. |

| Piperidine | Azetidine | Significantly reduce lipophilicity, enhance novelty and patentability. |

Contribution to Chemical Space Exploration for Advanced Molecular Design

Chemical space encompasses the vast collection of all possible organic molecules. nih.gov A significant challenge in drug discovery is that screening libraries are often dominated by flat, aromatic compounds. nih.gov The introduction of novel, 3D-rich building blocks like this compound is crucial for expanding access to new and underexplored regions of chemical space. mdpi.com

By providing a pre-built, rigid scaffold that combines fluorination with two distinct strained rings, this compound allows chemists to rapidly generate libraries of molecules with greater structural diversity and complexity. nih.gov These libraries are more likely to yield hits against difficult targets that are not amenable to traditional, flatter molecules. mdpi.comacs.org The use of such building blocks populates screening collections with compounds that are more "natural product-like" in their stereochemical and structural complexity, increasing the probability of identifying novel therapeutic agents. mdpi.com

Application in the Synthesis of Complex Organic Architectures

This compound is not an end-product but a versatile intermediate. Its value lies in its utility for constructing more elaborate molecular structures. The secondary amine of the azetidine ring is a key functional handle for further elaboration. It can readily participate in a wide range of chemical transformations, including:

N-alkylation

N-arylation

Amide bond formation

Reductive amination

These reactions allow for the straightforward attachment of the this compound moiety onto a larger molecular core or for its use as a central scaffold to which other fragments are attached. Protected 3-haloazetidines are noted as widely used and versatile building blocks in medicinal chemistry. semanticscholar.org This versatility makes it a valuable component in diversity-oriented synthesis (DOS), where the goal is to create structurally diverse and complex molecules from a common starting point. nih.gov

Development of Advanced Materials

While the primary application of this compound is in medicinal chemistry, the unique properties of its constituent parts suggest potential applications in materials science.

The incorporation of specific structural units can dramatically alter the bulk properties of polymers.

Fluorination: The presence of fluorine is known to enhance the thermal stability of polymers. researchgate.net The strong carbon-fluorine bond contributes to a more robust material that can withstand higher temperatures before decomposing. Polyvinylidene fluoride (B91410) (PVDF) is a prime example of a fluoropolymer with exceptional thermal stability. wiserpub.com

Cyclobutane Rings: The incorporation of rigid rings like cyclobutane into a polymer backbone can increase its glass transition temperature (Tg) and improve its mechanical properties. For instance, perfluorocyclobutane (PFCB) aromatic ether polymers are known for their high thermal stability.

Azetidinium Polymers: The cationic ring-opening polymerization of azetidine and its derivatives can form polyamines. researchgate.net While less common than other polymerizations, the resulting polymers can have unique properties. The incorporation of azetidine units could potentially lead to materials with improved adhesion or specific cross-linking capabilities.

The combination of a fluorinated cyclobutane and an azetidine ring within a single monomer could theoretically lead to the development of novel polymers with a unique combination of thermal stability, mechanical rigidity, and tailored chemical functionality. The reactive nitrogen of the azetidine could be used as a site for curing or cross-linking, potentially leading to advanced thermosetting plastics or elastomers with high-performance characteristics.

Precursors for Optoelectronic Materials (e.g., OLEDs, DSSCs)

The unique electronic properties of this compound make it a promising candidate as a precursor for materials used in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The incorporation of the azetidine ring, a nitrogen-containing heterocycle, can influence the charge transport properties of organic semiconductors. In some cases, nitrogen-containing heterocycles have been utilized in electron injection layers in OLEDs. utwente.nl

The presence of the 3,3-difluorocyclobutyl group introduces fluorine atoms, which are highly electronegative. This fluorination can significantly impact the electronic characteristics of a molecule by altering its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is a critical aspect in the design of host and emitter materials for OLEDs, as it allows for the fine-tuning of the emission color and efficiency of the device. While direct research on this compound in this context is limited, the known effects of fluorination on organic electronic materials suggest its potential for creating novel materials with enhanced performance.

Components in Energetic Materials Design

The inherent strain of the four-membered azetidine and cyclobutane rings in this compound makes it a molecule of interest in the field of energetic materials. High ring strain is a desirable characteristic as it contributes to a higher heat of formation, which in turn can lead to a greater energy release upon decomposition.

Furthermore, the inclusion of fluorine atoms is a well-established strategy for enhancing the performance of energetic materials. Fluorine can increase the density of the material and improve its oxidative properties, leading to higher detonation velocities and pressures. While specific studies on this compound as an energetic material are not widely available, research on related fluorinated and strained azetidine derivatives provides a strong indication of its potential. For instance, compounds like 3,3'-difluoroazetidine (DFAZ) salts have been synthesized and shown to possess favorable properties for energetic applications due to the combination of the high-tensile four-membered ring and fluorine atoms.

The table below presents a hypothetical comparison of properties, illustrating the potential advantages of incorporating the this compound scaffold into energetic materials, based on trends observed in related compounds.

| Property | Conventional Energetic Material | Potential Contribution of this compound Moiety |

| Heat of Formation | Moderate | Potentially Higher due to Ring Strain |

| Density | Standard | Potentially Increased due to Fluorine |

| Detonation Velocity | High | Potentially Higher |

| Oxygen Balance | Variable | Can be tailored through further functionalization |

Exploration of Structure-Property Relationships in Chemical Design

The compound this compound serves as an excellent platform for investigating fundamental structure-property relationships in chemical design. The systematic modification of this scaffold allows researchers to probe how specific structural features influence key physicochemical properties.

The presence of fluorine atoms, for example, is known to have a profound impact on a molecule's acidity, lipophilicity, and metabolic stability. nih.govresearchgate.net A comprehensive study of various fluorinated azetidine, pyrrolidine, and piperidine derivatives has shown that the number of fluorine atoms and their position relative to the nitrogen atom are major factors in determining the compound's basicity. researchgate.net The gem-difluoro group on the cyclobutane ring in this compound is expected to lower the basicity of the azetidine nitrogen due to the strong electron-withdrawing inductive effect of the fluorine atoms. researchgate.net

The table below summarizes the expected influence of the key structural motifs of this compound on various molecular properties, based on established principles of physical organic chemistry.

| Structural Moiety | Influence on Molecular Properties |

| Azetidine Ring | Introduces polarity, provides a site for further functionalization, and imparts conformational rigidity due to ring strain. |

| 3,3-Difluorocyclobutyl Group | Increases lipophilicity, enhances metabolic stability by blocking potential sites of oxidation, and lowers the pKa of the azetidine nitrogen through inductive effects. nih.govresearchgate.netacs.org |

| Combined Scaffold | Offers a three-dimensional structure that can be exploited for specific binding interactions in medicinal chemistry and materials science. |

By studying derivatives of this compound, chemists can gain valuable insights into how to fine-tune molecular properties for a wide range of applications, from drug discovery to materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, coupling constants, and multiplicities of the signals in a ¹H NMR spectrum reveal the connectivity of protons and their spatial relationships. For 3-(3,3-difluorocyclobutyl)azetidine, the spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and cyclobutane (B1203170) rings. The protons on the azetidine ring would likely appear as multiplets due to coupling with each other and with the proton on the cyclobutane ring to which the azetidine is attached. The protons on the cyclobutane ring would also exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.

Carbon-13 (¹³C) NMR

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom in the azetidine and cyclobutane rings. The carbon atom bonded to the two fluorine atoms would show a characteristic triplet due to one-bond carbon-fluorine coupling. The chemical shifts of the carbon atoms would provide further information about their electronic environment.

Nitrogen-15 (¹⁵N) NMR

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the nitrogen atom in the azetidine ring. While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen signal would be indicative of its hybridization and involvement in any intermolecular interactions.

Fluorine-19 (¹⁹F) NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would be expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of a geminal difluoride on a cyclobutane ring. Furthermore, this signal would likely be a multiplet due to coupling with the neighboring protons on the cyclobutane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. This experimentally determined mass would then be compared to the calculated theoretical mass for the proposed molecular formula, C₇H₁₁F₂N. A close match between the experimental and theoretical masses would provide strong evidence for the elemental composition of the compound.

In Situ Infrared (IR) Spectroscopy for Reaction Monitoring and Intermediate Detection

The synthesis of this compound would likely involve multiple steps, and the ability to monitor these reactions in real-time is invaluable for optimization and understanding reaction mechanisms. In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for this purpose. mdpi.comyoutube.comnih.gov By inserting a probe directly into the reaction vessel, spectra can be continuously collected, providing real-time data on the concentration of reactants, intermediates, and products. zsmu.edu.uamdpi.com

For the synthesis of the azetidine ring, which can be challenging due to ring strain, in situ FTIR can track the disappearance of starting materials and the appearance of the characteristic vibrational bands of the azetidine ring. researchgate.net For instance, in a reaction forming an azetidine, the N-H stretching and bending vibrations could be monitored. youtube.com Studies have successfully used in situ FTIR to monitor the formation of diazonium salts and their subsequent reactions, demonstrating the technique's utility in tracking reactive intermediates. mdpi.comnih.gov

Similarly, the formation of the 3,3-difluorocyclobutane moiety could be monitored. The appearance of strong C-F stretching vibrations in the infrared spectrum would be a clear indicator of the success of a fluorination step.

While no specific in situ FTIR studies on the synthesis of this compound have been published, the methodology is well-established and would be highly applicable. nih.gov It would enable the precise determination of reaction endpoints, the identification of any side products, and the gathering of kinetic data to elucidate the reaction mechanism. mdpi.com

Physico-chemical Property Profiling for Building Block Assessment

The physicochemical properties of this compound are critical for its potential use as a building block in medicinal chemistry. Key parameters include its basicity (pKa), lipophilicity (LogP), and metabolic stability.

The azetidine nitrogen atom confers basicity to the molecule. The pKa of the conjugate acid of azetidine is approximately 11.3. nih.gov However, the presence of the electron-withdrawing 3,3-difluorocyclobutyl group is expected to significantly lower the pKa of the azetidine nitrogen. The fluorine atoms exert a strong inductive effect, pulling electron density away from the nitrogen and making its lone pair less available for protonation.

Studies on fluorinated heterocyclic amines have consistently shown a decrease in pKa with increasing fluorination. researchgate.netresearchgate.netgoogle.com For example, the pKa of piperidine (B6355638) is 11.2, while the pKa of 3,3-difluoropiperidine (B1349930) is 8.9. A similar trend would be expected for this compound. The precise pKa value would need to be determined experimentally, likely using potentiometric or spectrophotometric titration.

Table 2: pKa Values of Azetidine and Related Fluorinated Amines

| Compound | pKa | Reference |

|---|---|---|

| Azetidine | 11.3 | nih.gov |

| 3-Fluoroazetidine | Not Available | |

| 3,3-Difluoroazetidine | Not Available | |

| Piperidine | 11.2 | researchgate.net |

This table provides experimental pKa values for related compounds to estimate the basicity of this compound.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a crucial parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine can have complex effects on lipophilicity. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, as in a difluoro group, can sometimes lead to a decrease in LogP due to the creation of a strong molecular dipole. tandfonline.com

The cyclobutane ring itself is a lipophilic moiety. Therefore, the LogP of this compound will be a balance between the lipophilicity of the hydrocarbon framework and the polar effects of the nitrogen atom and the two fluorine atoms. It is expected that the gem-difluoro group will increase polarity while the cyclobutyl and azetidine rings contribute to its lipophilicity. acs.org A study on fluorinated cyclopropanes showed that a trifluorocyclopropane motif can have a similar lipophilicity to a trifluoromethyl group. rsc.org

Experimental determination of LogP is typically done using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC). Computational methods can also provide estimates of LogP values.

Table 3: Calculated LogP (cLogP) for Related Fragments

| Fragment | cLogP (Estimated) |

|---|---|

| Cyclobutane | ~2.4 |

| Azetidine | -0.1 |

The metabolic stability of a compound is a critical factor in its potential as a drug candidate. In vitro assays using liver microsomes are commonly employed to assess a compound's intrinsic clearance, which reflects its susceptibility to metabolism by cytochrome P450 enzymes. acs.org

The azetidine ring can be a site of metabolism. However, the introduction of fluorine atoms is a well-known strategy to block metabolic sites and increase metabolic stability. tandfonline.com The C-F bond is very strong, and the presence of the two fluorine atoms on the cyclobutane ring adjacent to the azetidine may shield the azetidine from enzymatic attack. Studies have shown that replacing a piperidine ring with an azetidine can alter metabolic pathways and, in some cases, improve metabolic stability. nih.gov The gem-difluorocyclobutane motif was found to be crucial in increasing the metabolic stability of the drug Ivosidenib. acs.org

An intrinsic microsomal clearance study for this compound would involve incubating the compound with human liver microsomes and monitoring its disappearance over time. The results would provide a valuable indication of its likely in vivo metabolic fate and half-life. While no specific data exists for this compound, the combination of the azetidine ring and the difluorinated substituent suggests it may possess favorable metabolic stability. tandfonline.comacs.org

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies for Azetidine (B1206935) Derivatives

The synthesis of azetidines, particularly in an enantioenriched form, has historically been a challenge for organic chemists. nih.govrsc.org However, recent years have seen remarkable progress in the development of novel synthetic methods. These advancements are crucial for accessing structurally diverse azetidine derivatives, including those bearing the 3,3-difluorocyclobutyl moiety.

Future research will likely focus on the following areas:

Asymmetric Catalysis: The development of new chiral catalysts for enantioselective azetidination reactions is a key area of interest. This includes metal-catalyzed reactions, such as palladium-catalyzed C(sp³)–H amination, and organocatalytic approaches. rsc.org For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a practical method for synthesizing chiral azetidin-3-ones, which can serve as versatile intermediates. nih.gov

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, has shown promise for the synthesis of azetidines from alkenes and oximes. rsc.orgresearchgate.net Further exploration of this and other cycloaddition strategies, including those involving novel catalysts and reaction conditions, could provide more efficient and stereoselective routes to functionalized azetidines. nih.gov

Strain-Release Driven Synthesis: Methodologies that leverage the ring strain of bicyclic precursors, such as azabicyclo[1.1.0]butanes, offer a modular and programmable approach to complex, stereopure azetidines. nih.govnih.gov Continued innovation in this area is expected to expand the scope of accessible azetidine scaffolds.

Multi-component Reactions: The development of multicomponent reactions for the synthesis of highly substituted azetidines in a single step is a highly desirable goal for improving synthetic efficiency. nih.gov

A summary of recent synthetic strategies for azetidines is presented in the table below.

| Synthetic Strategy | Key Features | Reference(s) |

| Intramolecular C(sp³)–H Amination | Palladium(II)-catalyzed, good functional group tolerance. | rsc.org |

| Aza-Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition, broad substrate scope. | rsc.orgresearchgate.net |

| Strain-Release Homologation | Utilizes azabicyclo[1.1.0]butanes, modular approach. | rsc.org |

| Gold-Catalyzed Oxidative Cyclization | Forms chiral azetidin-3-ones from N-propargylsulfonamides. | nih.gov |

| La(OTf)₃-Catalyzed Aminolysis | Regioselective ring-opening of cis-3,4-epoxy amines. | frontiersin.org |

Exploration of New Reactivity Modes for Functionalization of Fluorinated Azetidines

The presence of the gem-difluoro group on the cyclobutane (B1203170) ring and the strained azetidine ring in 3-(3,3-difluorocyclobutyl)azetidine opens up unique avenues for chemical transformations. Future research will likely focus on harnessing this distinct reactivity.

Key areas of exploration include:

Ring-Opening Reactions: The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions, providing access to functionalized γ-amino compounds. rsc.orgresearchwithrutgers.comresearchgate.net For example, enantioselective ring-opening of azetidinium ions with fluoride (B91410) sources has been demonstrated as a route to enantioenriched γ-fluoroamines. acs.org Investigating the regioselective ring-opening of this compound derivatives could lead to novel fluorinated building blocks.

Functionalization via Strain-Release: The strain within the four-membered rings can be exploited to drive reactions that functionalize the scaffold. rsc.org For example, the use of azetidine sulfonyl fluorides in deFluorosulfonylative (deFS) coupling reactions allows for the synthesis of 3-aryl-3-substituted azetidines under mild conditions. nih.gov

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the pre-formed difluorocyclobutyl-azetidine scaffold is crucial for creating diverse compound libraries for screening. nih.gov This could involve C-H activation strategies or exploiting the reactivity of the azetidine nitrogen.

Advanced Computational Design for Property Prediction and Reaction Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the discovery of new reactions.

Future applications in the context of this compound will likely involve:

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict key properties of azetidine derivatives, such as electronic structure, thermodynamic stability, and reactivity. researchgate.netbohrium.com This information is vital for designing molecules with desired characteristics for applications in medicinal chemistry and materials science. nih.gov

Guiding Synthetic Efforts: Computational models can predict the feasibility and outcome of chemical reactions, accelerating the discovery of new synthetic routes. mit.edu For example, models have been developed to predict the success of photocatalyzed azetidine synthesis, expanding the known substrate scope. mit.edu

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. researchgate.netresearchgate.net

Recent examples of computational studies on azetidine derivatives are highlighted in the table below.

| Computational Method | Application | Key Findings | Reference(s) |

| Quantum Chemical Methods (DFT) | Spectroscopic analysis, electronic and thermodynamic property prediction. | Understanding the physical and chemical behavior of novel azetidine derivatives. | researchgate.net |

| Computational Modeling | Guiding photocatalyzed azetidine synthesis. | Expanded the range of accessible substrates for azetidine synthesis. | mit.edu |

| Molecular Docking | Predicting binding mechanisms and affinity of protein-ligand complexes. | Identifying potential drug candidates by evaluating interactions with biological targets. | researchgate.net |

Integration of Azetidine Synthesis into Automated Flow Chemistry Platforms

Automated flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput library generation. syrris.comacs.org The integration of azetidine synthesis, including that of fluorinated derivatives, into these platforms is a promising area for future development.

Key benefits and research directions include:

Increased Efficiency and Scalability: Flow chemistry can enable the rapid and scalable synthesis of azetidine derivatives, which is crucial for producing sufficient quantities for further studies and applications. syrris.com

Access to Hazardous Chemistry: Flow reactors allow for the safe handling of hazardous reagents and intermediates that may be involved in certain azetidine syntheses. noelresearchgroup.com

Automated Library Synthesis: Automated flow platforms can be used to generate large libraries of this compound analogs for high-throughput screening in drug discovery programs. syrris.com These systems can be coupled with in-line analysis and purification to streamline the entire process. syrris.comasynt.com

Exploration of Novel Reaction Conditions: Flow chemistry enables the exploration of a wider range of reaction conditions, such as high temperatures and pressures, which may not be feasible in batch reactors. noelresearchgroup.com This could lead to the discovery of new and more efficient methods for synthesizing and functionalizing fluorinated azetidines.

Expanding the Scope of Material Science Applications for Difluorocyclobutyl-Azetidine Scaffolds

While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique properties of the this compound scaffold suggest potential applications in materials science.

Emerging research areas include:

Energetic Materials: The inherent ring strain of the azetidine ring makes it a candidate for energetic materials. researchgate.net The introduction of the difluorocyclobutyl group could modulate properties such as density and thermal stability. bohrium.com

Polymers: Azetidines can be used as monomers in polymerization reactions. researchwithrutgers.comresearchgate.net The fluorine content of the difluorocyclobutyl moiety could impart desirable properties to the resulting polymers, such as thermal stability and hydrophobicity.

Biocomposites and Scaffolds: In the field of tissue engineering, scaffolds provide a temporary support for cell growth and tissue regeneration. mdpi.com The incorporation of fluorinated motifs can influence material properties. While not directly studied for this specific scaffold, the general principles of using fluorinated compounds in biomaterials could be an area of future exploration. researchgate.net The introduction of fluorine can impact properties like hydrophobicity and protein adsorption, which are critical for biomaterial performance. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.